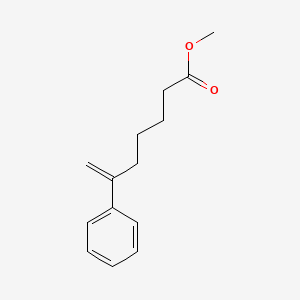
Methyl 6-phenylhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-phenylhept-6-enoate is an organic compound with the molecular formula C_14H_18O_2. It is a methyl ester derivative of 6-phenylhept-6-enoic acid. This compound is characterized by its unique structure, which includes a phenyl group attached to a hept-6-enoate chain. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-phenylhept-6-enoate can be synthesized through several methods. One common approach involves the esterification of 6-phenylhept-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and reduces the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with amines can form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Ammonia (NH_3) or primary amines in the presence of a base.
Major Products:
Oxidation: 6-phenylhept-6-enoic acid or 6-phenylheptan-2-one.
Reduction: 6-phenylhept-6-en-1-ol.
Substitution: 6-phenylhept-6-enamide.
Scientific Research Applications
Methyl 6-phenylhept-6-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is employed in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 6-phenylhept-6-enoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. This reaction is facilitated by esterases and other hydrolytic enzymes present in biological systems.
Comparison with Similar Compounds
Methyl 6-phenylhexanoate: Similar structure but lacks the double bond in the hept-6-enoate chain.
Methyl 6-phenylheptanoate: Similar structure but lacks the double bond in the hept-6-enoate chain.
Methyl 6-phenylhex-5-enoate: Similar structure but with the double bond at a different position.
Uniqueness: Methyl 6-phenylhept-6-enoate is unique due to the presence of the double bond in the hept-6-enoate chain, which imparts distinct chemical reactivity and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
methyl 6-phenylhept-6-enoate |
InChI |
InChI=1S/C14H18O2/c1-12(13-9-4-3-5-10-13)8-6-7-11-14(15)16-2/h3-5,9-10H,1,6-8,11H2,2H3 |
InChI Key |
LAVIKJGLEJGFLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















